2-Isopropyl-6-methyl-4-pyrimidone
Overview
Description
2-Isopropyl-6-methyl-4-pyrimidinol is a pyrimidine compound. It is reported as an major metabolite of pesticide diazinon., It has been identified as urinary metabolite in the general population exposed to organophosphorus compounds (insecticides, flame retardants and plasticizers) and moth repellents used in Japanese households. Photocatalytic oxidation of 2-isopropyl-6-methyl-4-pyrimidinol has been reported.
2-isopropyl-6-methyl-4-pyrimidinone is a pyrimidone that is pyrimidin-4(1H)-one substituted by a methyl group at position 6 and an isopropyl group at position 2. It is a metabolite of diazinon. It has a role as a marine xenobiotic metabolite. It is a tautomer of a 2-isopropyl-6-methylpyrimidin-4-ol.
2-Isopropyl-6-methyl-4-pyrimidone is a natural product found in Cichorium endivia, Cichorium pumilum, and Cichorium glandulosum with data available.
Mechanism of Action
Target of Action
2-Isopropyl-6-methyl-4-pyrimidone is a metabolite of diazinon , an organophosphate pesticide
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is classified as a marine xenobiotic metabolite , suggesting that it can be found in marine environments as a result of diazinon use. The presence of this compound in the environment could potentially affect its stability and action.
Properties
IUPAC Name |
4-methyl-2-propan-2-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPIUNPJBFBUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027502 | |
Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige needles; [Acros Organics MSDS] | |
Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3117 | |
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CAS No. |
2814-20-2 | |
Record name | 2-Isopropyl-6-methyl-4-pyrimidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2814-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002814202 | |
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Record name | 4(3H)-Pyrimidinone, 6-methyl-2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropyl-6-methyl-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.692 | |
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Record name | 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JET159MZQ | |
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Record name | 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5899 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Isopropyl-6-methyl-4-pyrimidone interact with organoboranes, and what are the potential synthetic applications?
A1: this compound reacts with various organoboranes, such as triethylborane and 9-borabicyclo[3.3.1]nonane, to form stable 4-diorganylboryloxy-2-isopropyl-6-methylpyrimidine derivatives [, ]. This interaction stems from the Lewis acid-base properties, where the nitrogen atom in the pyrimidone ring donates electrons to the electron-deficient boron center in the organoborane.
Q2: Are there any analytical techniques highlighted in the research papers that are used to characterize the compounds derived from this compound?
A2: While the research papers primarily focus on the synthesis and reactivity of this compound derivatives, they don't delve into specific analytical techniques employed for characterization. It's safe to assume that standard spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy were likely used to confirm the structures of the synthesized compounds. Further research in the literature might reveal more detailed characterization data.
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